molecular formula C12H11Cl B12439049 1-Chloro-4-(1-ethynylcyclobutyl)benzene

1-Chloro-4-(1-ethynylcyclobutyl)benzene

Cat. No.: B12439049
M. Wt: 190.67 g/mol
InChI Key: HYJZYFRIKBSIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(1-ethynylcyclobutyl)benzene (molecular formula: C₁₂H₁₁Cl) is a substituted benzene derivative featuring a chlorine atom at the para position and a 1-ethynylcyclobutyl group. The ethynylcyclobutyl moiety introduces steric bulk and electronic effects due to the sp-hybridized carbon in the ethynyl group and the strained cyclobutane ring. This compound is of interest in organic synthesis, particularly in click chemistry and as a building block for complex architectures.

Properties

Molecular Formula

C12H11Cl

Molecular Weight

190.67 g/mol

IUPAC Name

1-chloro-4-(1-ethynylcyclobutyl)benzene

InChI

InChI=1S/C12H11Cl/c1-2-12(8-3-9-12)10-4-6-11(13)7-5-10/h1,4-7H,3,8-9H2

InChI Key

HYJZYFRIKBSIKR-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-4-(1-ethynylcyclobutyl)benzene typically involves the following steps:

Chemical Reactions Analysis

1-Chloro-4-(1-ethynylcyclobutyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(1-ethynylcyclobutyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent Molecular Formula Key Characteristics Reference
1-Chloro-4-(1-ethynylcyclobutyl)benzene Ethynylcyclobutyl C₁₂H₁₁Cl High steric strain from cyclobutane; potential for cross-coupling reactions.
1-Chloro-4-(β-D-glucopyranos-1-yl)-2-(4-ethynyl-benzyl)-benzene Glycosyl + ethynylbenzyl C₂₄H₂₄ClO₅ Enhanced solubility due to glycosyl group; biological activity potential.
1-Chloro-4-(2-chloroethyl)benzene Chloroethyl C₈H₈Cl₂ Simpler substituent; used as intermediate for urea synthesis (e.g., in neurotropic agents).
1-Chloro-4-isobutylbenzene Isobutyl C₁₀H₁₃Cl Branched alkyl chain increases lipophilicity; used in material science.
1-Chloro-4-(1-propyn-1-yl)benzene Propynyl C₉H₇Cl Linear alkyne; lacks cyclobutane strain; applicable in photoredox catalysis.

Physicochemical Properties

  • Boiling/Melting Points : Cyclobutyl-containing compounds (e.g., this compound) likely exhibit higher melting points due to rigid structure vs. liquid chloroethyl derivatives (e.g., 1-Chloro-4-(2-chloroethyl)benzene is a yellow oil) .
  • Solubility : Glycosylated analogues show improved aqueous solubility compared to hydrophobic isobutyl or tert-butyl derivatives .
  • Spectroscopy : Ethynyl groups in 1-Chloro-4-(1-propyn-1-yl)benzene show distinct ¹³C NMR signals (~75–85 ppm for sp carbons), while fluoropropyl derivatives (e.g., 1-Chloro-4-(2-fluoropropyl)benzene) exhibit ¹⁹F NMR shifts at -120 to -130 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.